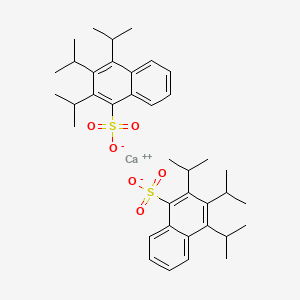
Calcium tris(1-methylethyl)naphthalenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium tris(1-methylethyl)naphthalenesulfonate: is a chemical compound with the molecular formula C38H50CaO6S2 . It is known for its unique structure, which includes a calcium ion coordinated with three 1-methylethyl naphthalenesulfonate groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium tris(1-methylethyl)naphthalenesulfonate typically involves the reaction of naphthalenesulfonic acid derivatives with calcium salts under controlled conditions. The process may include steps such as sulfonation, neutralization, and crystallization to obtain the desired product. Specific reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure a steady production rate. Advanced techniques such as distillation, filtration, and drying are employed to achieve high purity and consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Calcium tris(1-methylethyl)naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions may lead to the formation of naphthalene derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, sulfonate esters, and other functionalized compounds. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Calcium tris(1-methylethyl)naphthalenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and additives.
Mecanismo De Acción
The mechanism of action of calcium tris(1-methylethyl)naphthalenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate groups can form strong ionic bonds with positively charged sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to calcium tris(1-methylethyl)naphthalenesulfonate include:
- Calcium dodecylbenzenesulfonate
- Calcium p-toluenesulfonate
- Calcium methanesulfonate
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties such as solubility, reactivity, and stability. These properties make it suitable for specialized applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
85614-33-1 |
|---|---|
Fórmula molecular |
C38H50CaO6S2 |
Peso molecular |
707.0 g/mol |
Nombre IUPAC |
calcium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/2C19H26O3S.Ca/c2*1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h2*7-13H,1-6H3,(H,20,21,22);/q;;+2/p-2 |
Clave InChI |
VODKAEOYQCMHAA-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















